

# JQAD1: A Technical Guide to a Selective EP300 Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**JQAD1** is a potent and selective degrader of the histone acetyltransferase EP300, a critical regulator of gene expression implicated in various cancers. As a proteolysis-targeting chimera (PROTAC), **JQAD1** utilizes the cell's own ubiquitin-proteasome system to achieve targeted degradation of EP300, offering a promising therapeutic strategy for malignancies dependent on this protein. This document provides an in-depth technical overview of **JQAD1**, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its impact on key signaling pathways.

## **Introduction to JQAD1**

**JQAD1** is a heterobifunctional molecule designed to selectively induce the degradation of the E1A binding protein p300 (EP300).[1] EP300 is a histone acetyltransferase (HAT) that plays a crucial role in chromatin remodeling and the transcriptional activation of numerous genes, including oncogenes like MYC.[2][3][4] By targeting EP300 for degradation, **JQAD1** effectively downregulates the expression of genes critical for cancer cell proliferation and survival.[5][6]

Developed from the EP300/CBP inhibitor A-485, **JQAD1** is conjugated to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[7][8] This PROTAC design facilitates the formation of a ternary complex between EP300 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of EP300.[1] Notably, **JQAD1** displays selectivity for EP300 over its



close paralog, CREB-binding protein (CBP), at concentrations that induce EP300 degradation, which is a significant advantage in minimizing off-target effects.[5][7]

#### Chemical Structure of **JQAD1**:

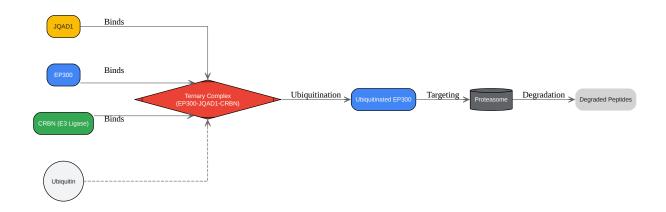
Molecular Formula: C<sub>48</sub>H<sub>52</sub>F<sub>4</sub>N<sub>6</sub>O<sub>9</sub>[8]

Molecular Weight: 933.0 g/mol [8]

CAS Number: 2417097-18-6[7]

#### **Mechanism of Action**

**JQAD1** operates through the PROTAC mechanism, which hijacks the cellular ubiquitin-proteasome system to eliminate the target protein.



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**Fig. 1:** Mechanism of **JQAD1**-mediated EP300 degradation.



The process begins with **JQAD1** simultaneously binding to both EP300 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the transfer of ubiquitin molecules from the E3 ligase complex to EP300. The polyubiquitinated EP300 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular EP300 levels.[7]

# **Quantitative Data**

The efficacy of **JQAD1** has been quantified across various cancer cell lines, primarily in neuroblastoma and multiple myeloma. The following tables summarize the key performance metrics.

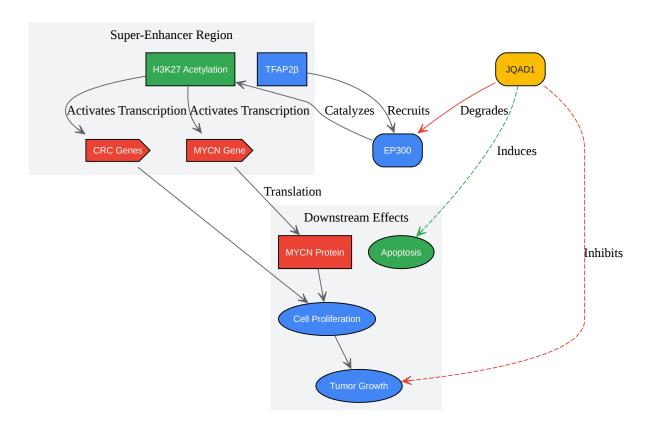
Parameter	Cell Line	Value	Reference
DC₅₀ (Degradation Concentration)	Neuroblastoma Cell Lines	≤ 31.6 nM	[7][9]
IC <sub>50</sub> (Inhibitory Concentration)	MM1S (Multiple Myeloma)	50 nM (72h treatment)	[10]

DC<sub>50</sub>: The concentration of the degrader required to induce 50% degradation of the target protein. IC<sub>50</sub>: The concentration of the drug that inhibits a biological process by 50%.

# **Impact on Signaling Pathways**

Degradation of EP300 by **JQAD1** has significant downstream effects on oncogenic signaling pathways, most notably those regulated by MYCN and super-enhancers.





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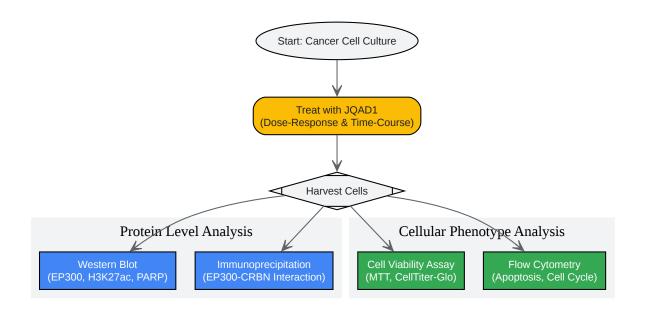
Fig. 2: Signaling pathways affected by JQAD1.

In neuroblastoma, EP300 is recruited to super-enhancers by transcription factors such as TFAP2β, where it catalyzes the acetylation of histone H3 at lysine 27 (H3K27ac).[1][6] This epigenetic mark is crucial for maintaining the high levels of transcription of oncogenes like MYCN and other core regulatory circuitry (CRC) genes.[1][7] By degrading EP300, **JQAD1** leads to a reduction in H3K27ac at these super-enhancers, resulting in the transcriptional downregulation of MYCN and other CRC genes.[5][7] This ultimately suppresses tumor cell proliferation and induces apoptosis.[5][11]



# **Experimental Protocols**

The following are detailed protocols for key experiments used to characterize the activity of **JQAD1**.



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- To cite this document: BenchChem. [JQAD1: A Technical Guide to a Selective EP300 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854791#jqad1-as-a-selective-ep300-degrader]

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